[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
Description
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a tert-butyl carbamate group (-O(C(CH₃)₃)C(O)NH-) attached to an ethyl chain, which is further connected to a substituted phenoxy group. The phenyl ring is functionalized with a bromine atom at the 2-position and an ethynyl (-C≡CH) group at the 4-position. This structure combines a protected amine (via the tert-butyl carbamate group) with a bromo-ethynyl aromatic system, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-bromo-4-ethynylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C15H18BrNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18) |
InChI Key |
QCXUPVKDJMNPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Bromination: The starting material, 2-ethynylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Ether Formation: The brominated phenol is then reacted with ethylene oxide or a similar ethylene derivative to form the ethoxy linkage.
Carbamate Formation: The resulting compound is treated with tert-butyl chloroformate and a base (such as triethylamine) to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethynyl group can be involved in oxidation reactions to form carbonyl compounds or reduction reactions to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with copper co-catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Coupling: Products include substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its brominated phenyl ring and ethynyl group can act as probes in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The carbamate ester moiety is particularly interesting for developing prodrugs that release active agents in vivo.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethynyl group can engage in π-π interactions with aromatic systems. The carbamate ester can undergo hydrolysis to release active agents, making it useful in drug delivery systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Observations:
Substituent Diversity :
- Bromine and ethynyl groups (target compound) enhance reactivity in metal-catalyzed cross-couplings compared to methyl or methoxy groups .
- Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity of the aromatic ring, facilitating nucleophilic substitution .
Synthetic Utility :
- The tert-butyl carbamate group acts as a temporary protective group for amines, enabling selective deprotection under acidic conditions (e.g., TFA, as in ) .
- Ethynyl groups allow for Huisgen cycloaddition (click chemistry) to attach biomolecules or polymers .
Reactivity Differences: Bromine in the target compound can undergo Suzuki-Miyaura coupling with boronic acids, while ethynyl groups participate in Sonogashira reactions . Compounds with amino substituents (e.g., ) are prone to acylation or alkylation, expanding their utility in peptide synthesis .
Insights:
- Palladium-catalyzed reactions (e.g., Suzuki, Sonogashira) are prevalent for introducing aryl and alkyne groups .
- Multi-step syntheses often require protective group strategies (e.g., tert-butyl carbamate) to prevent side reactions .
Biological Activity
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester (C15H18BrNO3) is a synthetic organic compound characterized by its unique structural features, including a bromo-substituted phenoxy group and a carbamic acid tert-butyl ester moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological activities.
- Molecular Formula : C15H18BrNO3
- Molecular Weight : 340.22 g/mol
- CAS Number : 138985605
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The ethyl linker provides flexibility, facilitating interactions with target proteins or enzymes.
Biological Activity Overview
Research indicates that [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications as an antimicrobial agent.
- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases reveal that the compound may protect neuronal cells from oxidative stress and apoptosis.
Anticancer Activity
A study focused on the efficacy of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester on cancer cell lines demonstrated significant inhibition of cell growth in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
Antimicrobial Properties
In vitro studies have evaluated the antimicrobial activity against common pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Neuroprotective Effects
Research into the neuroprotective effects highlighted its potential in mitigating oxidative stress in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease.
- Cell Viability Assay : Treatment with the compound improved cell viability significantly compared to controls treated only with amyloid-beta.
- Oxidative Stress Markers : Reduced levels of malondialdehyde (MDA) and increased glutathione (GSH) levels were observed, indicating a protective effect against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
